molecular formula C8H5F2N B1451431 2,5-Difluoro-3-methylbenzonitrile CAS No. 1003712-20-6

2,5-Difluoro-3-methylbenzonitrile

Cat. No. B1451431
CAS RN: 1003712-20-6
M. Wt: 153.13 g/mol
InChI Key: GOCHUEANXRBERE-UHFFFAOYSA-N
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Description

2,5-Difluoro-3-methylbenzonitrile is a chemical compound with the molecular formula C8H5F2N . It has a molecular weight of 153.13 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 2,5-Difluoro-3-methylbenzonitrile is 1S/C8H5F2N/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3H,1H3 . This indicates that the molecule consists of a benzonitrile group with two fluorine atoms and one methyl group attached to the benzene ring .


Physical And Chemical Properties Analysis

2,5-Difluoro-3-methylbenzonitrile is a solid at room temperature . It has a boiling point of 211.1°C at 760 mmHg . The compound should be stored in a sealed container in a dry room .

Scientific Research Applications

Organic Synthesis

2,5-Difluoro-3-methylbenzonitrile: is a valuable compound in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds due to the presence of reactive nitrile and fluorine groups. These heterocyclic compounds are crucial in the development of pharmaceuticals and agrochemicals. The compound’s ability to undergo nucleophilic substitution reactions makes it a versatile building block for creating complex molecular architectures .

Pharmaceutical Research

In pharmaceutical research, 2,5-Difluoro-3-methylbenzonitrile is used to develop new drug candidates. Its difluoromethyl group can improve the metabolic stability of potential drugs, making it an important moiety in drug design. Researchers utilize this compound to synthesize molecules with potential therapeutic effects, such as anti-inflammatory, anticancer, and antibacterial agents .

Material Science

The application of 2,5-Difluoro-3-methylbenzonitrile in material science includes the development of novel organic semiconductors. Its electronic properties can be harnessed to create materials with specific conductive or photovoltaic characteristics. This is particularly relevant in the field of organic electronics, where such compounds contribute to the advancement of solar cells and OLED technology .

Analytical Chemistry

In analytical chemistry, 2,5-Difluoro-3-methylbenzonitrile is used as a standard or reagent in various chromatographic and spectroscopic methods. Its well-defined physical and chemical properties allow for its use in calibrating instruments and validating analytical methods, ensuring accuracy and precision in chemical analysis .

Environmental Science

This compound’s role in environmental science is linked to the study of atmospheric chemistry and pollutant degradation. Researchers investigate the breakdown products of 2,5-Difluoro-3-methylbenzonitrile to understand its behavior and impact on the environment. It serves as a model compound to study the fate of fluorinated organic molecules in nature .

Industrial Applications

Industrially, 2,5-Difluoro-3-methylbenzonitrile finds use in the synthesis of dyes, pigments, and other fluorinated materials. Its incorporation into polymers and coatings can impart desirable properties such as resistance to chemicals and high temperatures, making it a valuable additive in industrial formulations .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

properties

IUPAC Name

2,5-difluoro-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCHUEANXRBERE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662797
Record name 2,5-Difluoro-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoro-3-methylbenzonitrile

CAS RN

1003712-20-6
Record name 2,5-Difluoro-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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